Elevated Hydrogen-Bond Acceptor Count Differentiates the 4-Acetylphenyl Derivative from Halogen-Substituted and Unsubstituted Analog
The target compound possesses 5 hydrogen-bond acceptors (HBAs), driven by the acetyl carbonyl oxygen on the terminal phenyl ring, which is absent in the major commercially available comparators. The 4-bromophenyl (CAS 921806-87-3), 4-chlorophenyl (CAS 921575-74-8), and benzyl (CAS 921575-04-4) analogs each contain only 3 or 4 HBAs [1]. In kinase inhibitor design, HBA count is a key determinant of hinge-region hydrogen-bonding interactions; compounds with additional acceptor capacity can establish supplementary contacts with kinase hinge residues, potentially enhancing selectivity within the kinome [2].
| Evidence Dimension | Hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | 5 HBAs (3 from quinoline-oxyacetamide core + 2 from acetyl moiety) |
| Comparator Or Baseline | 4-bromophenyl analog (C₂₁H₂₀BrN₃O₂): 4 HBAs; 4-chlorophenyl analog (C₂₁H₂₀ClN₃O₂): 4 HBAs; benzyl analog (C₂₂H₂₃N₃O₂): 3 HBAs |
| Quantified Difference | +1 to +2 HBAs vs. nearest comparators |
| Conditions | Computed from molecular formula and functional group analysis; no experimental kinase binding data available for any compound in this series |
Why This Matters
Increased HBA count can strengthen and alter the pattern of kinase hinge-region hydrogen bonding, making the 4-acetylphenyl derivative a structurally distinct tool compound for probing selectivity within quinoline-based kinase inhibitor libraries.
- [1] PubChem Compound Summary for CID 18570654, N-(4-acetylphenyl)-2-((2-(pyrrolidin-1-yl)quinolin-8-yl)oxy)acetamide. National Center for Biotechnology Information (2025). View Source
- [2] Ghose, A. K., Herbertz, T., Hudkins, R. L., Dorsey, B. D., & Mallamo, J. P. (2012). Knowledge-based, central nervous system (CNS) lead selection and lead optimization for CNS drug discovery. ACS Chemical Neuroscience, 3(1), 50–68. View Source
